Cas no 123983-07-3 (1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride)

1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride is a chemically synthesized amine derivative featuring a benzyloxy-substituted phenyl group. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The hydrochloride salt form enhances its stability and solubility, facilitating handling and storage. Its structural motif, combining an aromatic ether and an amine functional group, makes it a versatile building block for constructing more complex compounds. The product is characterized by high purity and consistent quality, ensuring reliable performance in research applications. Proper storage under controlled conditions is recommended to maintain its integrity.
1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride structure
123983-07-3 structure
Product Name:1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
CAS No:123983-07-3
MF:C15H18ClNO
MW:263.762523174286
CID:5240634
Update Time:2026-03-08

1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
    • 1-[3-(benzyloxy)phenyl]ethan-1-aminehydrochloride
    • Benzenemethanamine, α-methyl-3-(phenylmethoxy)-, hydrochloride, (-)- (9CI)
    • 1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
    • Inchi: 1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H
    • InChI Key: GSMJUVHGBWUTQK-UHFFFAOYSA-N
    • SMILES: Cl.O(CC1C=CC=CC=1)C1=CC=CC(=C1)C(C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Topological Polar Surface Area: 35.2

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1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:123983-07-3)1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
Order Number:A996848
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:19
Price ($):526.0
Email:sales@amadischem.com

Additional information on 1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride

Comprehensive Overview of 1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride (CAS No. 123983-07-3): Properties, Applications, and Research Insights

1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride (CAS 123983-07-3) is a specialized organic compound with a molecular structure that combines a benzyloxy-substituted phenyl ring with an ethylamine moiety. This hydrochloride salt form enhances its stability and solubility, making it valuable in pharmaceutical and biochemical research. The compound's unique benzyloxy-phenyl scaffold has drawn attention for its potential role in modulating biological pathways, particularly in neurological and metabolic studies.

Recent trends in scientific literature highlight growing interest in amine-based derivatives like 1-[3-(Benzyloxy)phenyl]ethan-1-amine, driven by their applications in drug discovery. Researchers are exploring its interactions with G-protein-coupled receptors (GPCRs), a hot topic in 2024 due to their relevance in treating conditions such as anxiety and chronic pain. The compound's hydrochloride salt form also improves bioavailability, a critical factor in preclinical development.

From a synthetic chemistry perspective, the benzyloxy group in this compound offers versatility for further functionalization. Laboratories frequently employ it as an intermediate in multi-step syntheses, particularly for central nervous system (CNS)-targeting molecules. Its CAS number 123983-07-3 serves as a unique identifier in chemical databases, ensuring precise tracking in global supply chains.

Environmental and safety profiles of 1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride align with modern green chemistry principles. Unlike volatile alternatives, its solid-state stability reduces handling risks. This aligns with the increasing demand for sustainable synthetic intermediates, a frequent search query among industrial chemists. Analytical techniques like HPLC and NMR are commonly used to verify its purity, addressing another common concern in procurement discussions.

Innovative applications of this compound extend to material science, where its aromatic amine structure contributes to advanced polymer coatings. Patent analyses reveal its use in light-stabilizing additives, responding to the solar energy sector's growth. Such interdisciplinary relevance makes CAS 123983-07-3 a recurring subject in cross-industry collaborations.

Quality control protocols for 1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride emphasize strict adherence to ICH guidelines, reflecting pharmaceutical industry standards. This rigor supports its inclusion in FDA-approved drug development pipelines, a key consideration for research-focused buyers. Storage recommendations typically suggest 2-8°C under inert atmosphere, balancing stability with practical laboratory conditions.

Emerging computational chemistry studies utilize this compound as a molecular docking benchmark, capitalizing on its balanced hydrophobicity. Such applications resonate with the AI-driven drug discovery boom, frequently searched in conjunction with QSAR modeling. The benzyl-protected phenol feature also makes it a candidate for prodrug design strategies.

Market intelligence indicates steady demand for 123983-07-3, particularly from contract research organizations specializing in neuropharmacology. Suppliers increasingly provide detailed COA (Certificate of Analysis) documentation, addressing the precision requirements of modern research. This transparency supports compliance with evolving REACH regulations in international markets.

Comparative studies position this amine derivative favorably against older phenyl-ethylamine analogs in terms of metabolic stability. Such data answers frequent queries about structure-activity relationships in medicinal chemistry forums. The hydrochloride counterion specifically mitigates crystallization challenges during formulation.

Future research directions may explore the compound's potential in bioorthogonal chemistry, given its reactive amine group. This aligns with the trending search term "click chemistry building blocks" in synthetic biology circles. Its UV absorption characteristics also open possibilities in analytical method development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:123983-07-3)1-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride
A996848
Purity:99%
Quantity:1g
Price ($):526.0
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